3-(2-Hydroxyphenyl)-1,1-dimethylurea
Description
3-(2-Hydroxyphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a urea backbone with two methyl groups on the nitrogen atom and a hydroxyphenyl substituent at the 2-position of the aromatic ring. These compounds are primarily studied for their herbicidal activity, environmental behavior, and roles in photosynthesis inhibition .
Properties
CAS No. |
83898-17-3 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-5-3-4-6-8(7)12/h3-6,12H,1-2H3,(H,10,13) |
InChI Key |
VYKYSTWKUAETPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
Substituents on the phenyl ring significantly influence the physicochemical and biological properties of 1,1-dimethylurea derivatives. Key structural analogs include:
- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) : 3,4-dichloro substitution enhances hydrophobicity and electron transport inhibition .
- Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) : Single 4-chloro substitution reduces potency compared to diuron .
- Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) : Methyl and chloro groups improve soil adsorption and selectivity .
Table 1: Structural Comparison
| Compound | Substituent(s) | Key Structural Features |
|---|---|---|
| 3-(2-Hydroxyphenyl)-1,1-dimethylurea | 2-OH | Polar hydroxyl group at meta position |
| Diuron | 3,4-diCl | Electron-withdrawing chlorines enhance activity |
| Monuron | 4-Cl | Less steric hindrance than diuron |
| Chlorotoluron | 3-Cl, 4-CH3 | Methyl group improves soil binding |
| Hydroxyfenuron | 3-Cl, 4-OH | Hydroxyl group may facilitate degradation |
Herbicidal Efficacy
- Diuron : Broad-spectrum herbicide with high persistence in soil (half-life >90 days) .
- Monuron : Moderate efficacy, faster degradation due to single chlorine .
- Chlorotoluron : Selective pre-emergent herbicide with reduced phytotoxicity in cereals .
The hydroxyl group in this compound may lower herbicidal potency but improve biodegradability, as seen in hydroxyfenuron, a diuron metabolite .
Physicochemical Properties
Solubility and Log P
- Diuron : Log P = 2.8, solubility = 42 mg/L in water .
- Monuron : Log P = 1.9, solubility = 230 mg/L .
- Chlorotoluron : Log P = 2.5, solubility = 74 mg/L .
The hydroxyl group in this compound is expected to increase water solubility (e.g., hydroxyfenuron’s solubility >500 mg/L) but reduce soil adsorption compared to chlorinated analogs .
Table 2: Property Comparison
| Compound | Log P | Water Solubility (mg/L) | Soil Adsorption (Koc) |
|---|---|---|---|
| Diuron | 2.8 | 42 | 480–580 |
| Monuron | 1.9 | 230 | 100–150 |
| Chlorotoluron | 2.5 | 74 | 200–300 |
| This compound (predicted) | ~1.5 | >300 | <100 |
Environmental and Industrial Relevance
Environmental Fate
Chlorinated derivatives like diuron exhibit high persistence and mobility, leading to groundwater contamination. In contrast, hydroxylated analogs like hydroxyfenuron and this compound are more polar, favoring faster microbial degradation and reduced environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
